4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrolidinone derivative characterized by a fused benzodioxin ring, a hydroxyl group at position 3, and distinct substituents at positions 1, 4, and 5 (Figure 1). Its structure includes:
- A 2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl group at position 4, contributing aromatic and electron-rich properties.
- A 3-propoxyphenyl moiety at position 5, enhancing lipophilicity.
While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., compounds in and ) suggest that pyrrolidinones with benzodioxin systems are often explored for antimicrobial and receptor-targeting applications .
Properties
Molecular Formula |
C28H26N2O6 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26N2O6/c1-2-11-34-21-7-3-6-19(14-21)25-24(26(31)20-8-9-22-23(15-20)36-13-12-35-22)27(32)28(33)30(25)17-18-5-4-10-29-16-18/h3-10,14-16,25,31H,2,11-13,17H2,1H3/b26-24+ |
InChI Key |
GBJVIIRMRUUBIG-SHHOIMCASA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CN=CC=C5 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CN=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of pyrrolidinone derivatives with diverse biological activities. Key structural analogs and their differences are summarized below:
Key Observations:
- Pyridinylmethyl Group: Unlike ethyl-pyrrolidinyl or phenol substituents in analogs (), the 3-pyridinylmethyl group introduces a basic nitrogen, which may improve solubility under acidic conditions (e.g., in lysosomes) .
- Benzodioxin vs. Flavanone Systems: Dracocephins () exhibit anti-inflammatory activity due to flavanone conjugation, whereas benzodioxin-containing pyrrolidinones (e.g., target compound) are more likely to target microbial pathways .
Antifungal Activity
- Compounds 13, 14, 17 (): These pyrrolidinone analogs exhibited MIC values of 64–256 μg/mL against Colletotrichum musae. Their moderate activity suggests that substituent optimization is critical for potency .
- The target’s propoxyphenyl group may enhance antifungal efficacy compared to simpler pyrrolidinones .
Receptor-Targeted Activity
- Patent Derivatives (): Pyrrolidinones functionalized as formyl peptide receptor agonists () or MetAP2 inhibitors () highlight the scaffold’s versatility. The target’s pyridinylmethyl group could modulate receptor binding differently than sulfonylamide or thiazole substituents .
Physicochemical and Pharmacokinetic Properties
- Stability : Benzodioxin-carbonyl systems (as in the target and ) may exhibit higher metabolic stability than ester-linked analogs (e.g., dracocephins) .
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